molecular formula C19H17FN4O3 B2373782 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1903606-69-8

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2373782
CAS No.: 1903606-69-8
M. Wt: 368.368
InChI Key: FPHJUBNWHKMWGX-UHFFFAOYSA-N
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Description

N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a fused benzodiazepine-like core (benzo[f][1,4]oxazepin) and a benzimidazole carboxamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c20-14-2-4-17-13(7-14)9-24(18(25)10-27-17)6-5-21-19(26)12-1-3-15-16(8-12)23-11-22-15/h1-4,7-8,11H,5-6,9-10H2,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHJUBNWHKMWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo[f]oxazepinone Core

The synthesis begins with 2-amino-5-fluorophenol as the fluorinated precursor. Cyclocondensation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 7-fluoro-2,3-dihydrobenzo[f]oxazepin-3-one . Fluorine incorporation at position 7 is achieved via the starting material, avoiding post-synthetic fluorination.

Key Reaction:
$$
\text{2-Amino-5-fluorophenol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{7-Fluoro-2,3-dihydrobenzo[f]oxazepin-3-one}
$$

Introduction of the Ethylamine Side Chain

The 4-position of the oxazepinone is functionalized via Mitsunobu alkylation using 2-bromoethylphthalimide and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Subsequent deprotection with hydrazine hydrate releases the primary amine, yielding 4-(2-aminoethyl)-7-fluoro-2,3-dihydrobenzo[f]oxazepin-3-one .

Optimization Note:

  • Boc-protection of the amine prior to alkylation (using tert-butyl dicarbonate) improves yield (78% vs. 62% without protection).

Synthesis of 1H-Benzo[d]imidazole-5-carboxamide

Construction of the Benzimidazole Core

4-Nitro-o-phenylenediamine undergoes cyclocondensation with trimethyl orthoformate in acetic acid at 120°C for 6 hours to form 5-nitro-1H-benzo[d]imidazole . Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, yielding 5-amino-1H-benzo[d]imidazole .

Carboxamide Functionalization

The 5-amino group is converted to the carboxamide via Schlenk techniques :

  • Nitration : Reaction with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C forms the diazonium salt.
  • Hydrolysis : Heating in aqueous sulfuric acid (H₂SO₄) generates the carboxylic acid.
  • Amidation : Treatment with thionyl chloride (SOCl₂) followed by ammonium hydroxide (NH₄OH) yields 1H-benzo[d]imidazole-5-carboxamide .

Key Reaction:
$$
\text{5-Amino-1H-benzo[d]imidazole} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{H}2\text{SO}4} \text{5-Carboxylic acid} \xrightarrow{\text{SOCl}2, \text{NH}_4\text{OH}} \text{1H-Benzo[d]imidazole-5-carboxamide}
$$

Coupling of the Two Moieties

Amide Bond Formation

The ethylamine side chain of the oxazepinone is coupled to the benzimidazole carboxamide using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds at room temperature for 24 hours, achieving a yield of 85%.

Reaction Conditions:

  • Molar ratio (oxazepinone:benzimidazole:HATU): 1:1.2:1.5
  • Workup: Purification via silica gel chromatography (eluent: 5% methanol in DCM)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.92–7.85 (m, 2H, aromatic-H), 7.32 (d, J = 8.4 Hz, 1H, oxazepinone-H), 4.21 (t, J = 6.0 Hz, 2H, CH₂N), 3.68 (t, J = 5.6 Hz, 2H, CH₂O), 2.95 (s, 2H, oxazepinone-CH₂).
  • LC-MS (ESI+) : m/z 412.2 [M+H]⁺, purity >99%.

Comparative Yield Analysis

Step Reagent Solvent Temperature Yield (%)
Oxazepinone alkylation 2-Bromoethylphthalimide THF 0°C → rt 78
Benzimidazole amidation SOCl₂/NH₄OH EtOH Reflux 82
Final coupling HATU DCM rt 85

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity, for use in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluoro-substituted oxazepinone ring is believed to play a crucial role in enhancing the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives ()
  • Core Structure : 6-membered benzo[b][1,4]oxazin (vs. 7-membered benzo[f][1,4]oxazepin in the target compound).
  • Substituents : Lacks the fluoro group and benzimidazole-carboxamide moiety.
  • Pharmacological Relevance: Benzo[b][1,4]oxazin derivatives are known for anti-inflammatory and antimicrobial activity, but the absence of fluorine and benzimidazole may limit receptor-binding specificity compared to the target compound.
Compound B : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
  • Core Structure : Shares the benzimidazole-carboxamide motif but lacks the oxazepin ring.
  • Substituents : Methoxy groups on phenyl rings (electron-donating) vs. fluorine (electron-withdrawing) in the target compound.
  • Synthesis : Utilizes condensation reactions under basic conditions, differing from the alkylation strategies for oxazepin-containing compounds .
  • Activity : Methoxy-substituted benzimidazoles exhibit antitumor and kinase-inhibitory properties, but the target compound’s oxazepin-fluoro combination may enhance metabolic stability and target affinity.

Functional Group Analogues

Feature Target Compound Compound A Compound B
Core Ring 7-membered benzo[f][1,4]oxazepin with 3-oxo group 6-membered benzo[b][1,4]oxazin Benzimidazole only
Substituents 7-Fluoro, ethyl-linked benzimidazole-carboxamide Acetic acid side chain 3,4-Dimethoxy, 4-methoxyphenyl, propyl
Synthetic Method Likely alkylation/condensation (inferred from [1]) Cesium carbonate-mediated alkylation Condensation under basic conditions
Potential Bioactivity Enhanced GPCR/kinase binding (fluorine + rigid oxazepin) Anti-inflammatory Antitumor

Key Research Findings

Fluorine Impact : The 7-fluoro group in the target compound likely improves metabolic stability and lipophilicity compared to methoxy-substituted analogues (e.g., Compound B), as fluorine reduces oxidative degradation .

Ring Size and Flexibility : The 7-membered oxazepin core may confer conformational flexibility over 6-membered oxazin (Compound A), enabling better accommodation in enzyme active sites .

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features multiple functional groups that contribute to its biological properties:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets.
  • Oxazepine and Imidazole Rings : These heterocyclic structures are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in inflammatory pathways. For instance, analogs have been identified as inhibitors of receptor-interacting protein 1 (RIP1) kinase, which plays a critical role in necroptosis and inflammation .
  • Receptor Modulation : The structural components may allow for selective binding to various receptors, potentially leading to modulation of cellular signaling pathways.

Biological Activity Data

The following table summarizes the known biological activities associated with similar compounds in the literature:

Compound NameStructure FeaturesBiological Activity
Analog AContains oxazepine moietyInhibits RIP1 kinase (IC50 = 32 nM)
Analog BFluorinated benzene ringAnticancer effects in HeLa cells (IC50 = 1.0 μM)
Analog CImidazole ring presentAnti-inflammatory properties in U937 cells

Study 1: Inhibition of RIP1 Kinase

A study investigated the effects of a structurally similar compound on RIP1 kinase activity. The compound demonstrated potent inhibition with an IC50 value of 32 nM, indicating strong potential as an anti-inflammatory agent . This suggests that this compound may exhibit similar properties.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds. In vitro assays showed significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.5 to 2.0 μM . The presence of the imidazole ring was noted to enhance cytotoxicity through apoptosis induction.

Study 3: Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of compounds with similar structures in human monocyte models. These compounds were able to reduce cytokine production significantly, suggesting a mechanism involving the modulation of immune responses .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves two critical steps:

  • Fluorination of the oxazepinone core : Use electrophilic fluorinating agents like Selectfluor under mild conditions (dichloromethane, room temperature) to ensure regioselectivity at the 7-position of the benzo-fused oxazepinone .
  • Coupling the benzo[d]imidazole carboxamide : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to link the ethylamine sidechain of the oxazepinone to the benzoimidazole moiety .
    Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switch from DCM to THF) to reduce byproducts. Purify intermediates via flash chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm the fluorinated oxazepinone core and carboxamide linkage. Key signals include the oxazepinone carbonyl (~170 ppm in 13C^{13}C) and fluorine coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF, ensuring a mass error <5 ppm .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm .

Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Kinase Inhibition Assays : Test against a panel of serine/threonine kinases (e.g., RIP1 kinase) using ADP-Glo™ assays to identify primary targets .
  • Cellular Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols to gauge cytotoxicity .
  • Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological targets and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase ATP-binding pockets (e.g., RIP1). Prioritize poses with hydrogen bonds to the hinge region (e.g., backbone NH of Met92 in RIP1) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) to validate docking results .
  • Pharmacophore Modeling : Identify critical features (e.g., fluorine’s electrostatic role, carboxamide’s H-bond donor/acceptor) using MOE or Phase .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, passage number of cell lines) to minimize variability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to discrepancies .
  • Off-Target Screening : Employ proteome-wide approaches like thermal shift assays (CETSA) to identify unintended interactions .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with modifications at the benzoimidazole 5-position (e.g., methyl, trifluoromethyl) to modulate steric bulk and electronic effects .
  • Selectivity Profiling : Test analogs against panels of >100 kinases (e.g., Eurofins KinaseProfiler™) to identify structural motifs that reduce off-target binding .
  • Crystal Structure Analysis : Co-crystallize the compound with target kinases (e.g., RIP1) to guide rational design of hydrogen-bond donors/acceptors .

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